molecular formula C24H29N7O2 B1192457 CC-509

CC-509

Cat. No.: B1192457
M. Wt: 447.54
InChI Key: SHDAHIVOLRESPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC-509 is a potent orally bioavailable Syk kinase inhibitor.

Scientific Research Applications

Inhibition of Joint Inflammation

A significant application of CC-509 is in the field of autoimmune diseases, particularly rheumatoid arthritis (RA). Research has shown that this compound acts as a potent inhibitor of the enzyme Spleen Tyrosine Kinase (Syk). This inhibition affects both FcR-dependent and FcR-independent signaling in primary immune cells, leading to reduced joint inflammation. Notably, this compound has been tested in rodent models, showing efficacy in reducing paw swelling and pro-inflammatory cytokines, making it a promising candidate for RA treatment and other autoimmune diseases (Ferguson et al., 2016).

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.54

IUPAC Name

N3-(Tetrahydro-pyran-4-yl)-N6-[5-(tetrahydro-pyran-4-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-1H-indazole-3,6-diamine

InChI

InChI=1S/C24H29N7O2/c1-2-19(14-16-6-10-32-11-7-16)31-22(3-1)27-24(30-31)26-18-4-5-20-21(15-18)28-29-23(20)25-17-8-12-33-13-9-17/h1-5,15-17H,6-14H2,(H,26,30)(H2,25,28,29)

InChI Key

SHDAHIVOLRESPS-UHFFFAOYSA-N

SMILES

C1(NC2CCOCC2)=NNC3=C1C=CC(NC4=NN5C(CC6CCOCC6)=CC=CC5=N4)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC509;  CC-509;  CC 509

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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